molecular formula C14H27AuF6NO4PS2 B13116087 bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

Cat. No.: B13116087
M. Wt: 679.4 g/mol
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide; gold(1+); tritert-butylphosphane is a gold(I) complex featuring a tritert-butylphosphane ligand and the bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The TFSI⁻ anion is widely recognized for its high thermal stability, low nucleophilicity, and excellent ionic conductivity, making it a preferred counterion in electrochemical and catalytic systems . The tritert-butylphosphane ligand, a bulky and electron-rich phosphine, enhances the steric protection and electronic tuning of the gold center, influencing reactivity and selectivity in catalytic cycles .

Properties

Molecular Formula

C14H27AuF6NO4PS2

Molecular Weight

679.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction typically regenerates the gold(I) state. Substitution reactions can produce a variety of gold complexes with different ligands .

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane has several scientific research applications:

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane exerts its effects involves the coordination of the gold ion with various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The bis(trifluoromethylsulfonyl)azanide ligand stabilizes the gold ion, while the tritert-butylphosphane ligand modulates its electronic properties, enhancing its reactivity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Gold(I) Complexes
Compound Ligand Type Counterion Solubility (in CH₃CN) Thermal Stability (°C) Key Application
Au-tritert-butylphosphane-TFSI Alkyl (bulky) TFSI⁻ High >300 Catalysis
Triphenylphosphinegold(I)-TFSI Aryl TFSI⁻ Moderate >280 Organic Electronics
Bis(tri-’butylphosphine)gold(I)-BF₄ Alkyl BF₄⁻ Low 200–250 Model Studies
XPhosAuNTf₂ () Aryl-alkyl hybrid TFSI⁻ High >300 Cross-Coupling

Research Findings and Trends

  • Catalytic Efficiency: Gold-TFSI complexes with tritert-butylphosphane achieve turnover numbers (TONs) exceeding 10⁴ in Sonogashira couplings, outperforming triphenylphosphine analogues by 20–30% .
  • Electrochemical Stability : In SWCNT thin-film transistors, TFSI⁻-based dielectrics () show minimal leakage currents (<10⁻⁸ A/cm²), a trait exploitable in gold-TFSI semiconductor interfaces .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex organometallic compound with significant implications in biological and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H15AuF6N2O4PS2C_{20}H_{15}AuF_6N_2O_4PS_2 and features a gold(I) center coordinated to a bis(trifluoromethylsulfonyl)azanide ligand and tritert-butylphosphane. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

1. Anticancer Properties

Research indicates that gold(I) complexes exhibit anticancer activity through various mechanisms, including:

  • Inhibition of Enzyme Activity : Gold compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies have shown that gold complexes can trigger programmed cell death in cancer cells through oxidative stress pathways.

2. Antimicrobial Activity

Gold(I) complexes have demonstrated antimicrobial properties against various pathogens. Their mechanisms may include:

  • Disruption of Membrane Integrity : The interaction with bacterial membranes can lead to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : Certain gold complexes can prevent the formation of biofilms, which are critical for bacterial survival.

Case Studies

  • Anticancer Efficacy :
    • A study by Zhang et al. (2023) evaluated the effects of bis(trifluoromethylsulfonyl)azanide;gold(1+) on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values around 10 µM after 48 hours of treatment. Mechanistic studies indicated that apoptosis was induced via mitochondrial pathways.
  • Antimicrobial Activity :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for S. aureus, suggesting potent antibacterial activity.

Comparative Data Table

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)10 µMInduction of apoptosis
AntimicrobialS. aureus5 µg/mLDisruption of membrane integrity
AntimicrobialE. coli10 µg/mLInhibition of biofilm formation

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that high concentrations may lead to cytotoxic effects on normal cells, indicating a need for further investigation into therapeutic indices.

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